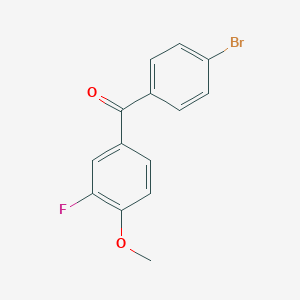

4-Bromo-3'-fluoro-4'-methoxybenzophenone

Descripción general

Descripción

4-Bromo-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical synthesis processes and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-fluoro-4’-methoxybenzophenone typically involves the bromination and fluorination of methoxybenzophenone derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzophenone in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of 4-Bromo-3’-fluoro-4’-methoxybenzophenone may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: 4-Bromo-3’-fluoro-4’-methoxybenzophenone can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to alcohols or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzophenones.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Aplicaciones Científicas De Investigación

4-Bromo-3’-fluoro-4’-methoxybenzophenone is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3’-fluoro-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparación Con Compuestos Similares

- 4-Bromo-3-fluoro-4’-methoxybenzophenone

- 4-Bromo-3’-fluoro-4’-methoxybenzophenone

- 4-Bromo-3-fluoro-4’-methoxybenzophenone

Comparison: 4-Bromo-3’-fluoro-4’-methoxybenzophenone is unique due to the specific arrangement of its substituents, which can affect its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in various chemical reactions.

Actividad Biológica

4-Bromo-3'-fluoro-4'-methoxybenzophenone (BFMB) is a synthetic organic compound belonging to the benzophenone class, characterized by its unique substituents: a bromine atom at the 4-position, a fluorine atom at the 3'-position, and a methoxy group at the 4'-position. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

BFMB has the molecular formula C15H12BrF O2 and a molecular weight of approximately 309.13 g/mol. The presence of bromine and fluorine enhances its electrophilic properties, making it a suitable candidate for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

BFMB's biological activity can be attributed to its ability to interact with multiple biological targets. The compound is known to undergo reactions that can influence various biochemical pathways, which may lead to significant pharmacological effects.

Target Interactions

- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, allowing BFMB to form derivatives that may exhibit altered biological activities.

- Electrophilic Aromatic Substitution : The methoxy group can enhance the electrophilicity of the compound, facilitating further chemical transformations that can impact its biological profile.

Biological Activity

Research indicates that BFMB exhibits various biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

In studies examining the antiproliferative effects of benzophenone derivatives, BFMB demonstrated significant activity against several cancer cell lines. For instance, it was shown to induce cell cycle arrest in the G2/M phase and promote apoptosis in HeLa and Jurkat cells. The mechanism involved mitochondrial depolarization and activation of caspase pathways, indicating a robust pro-apoptotic effect .

Antimicrobial Activity

BFMB has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against specific bacterial strains, although further research is needed to elucidate its full spectrum of activity and potential mechanisms.

Case Studies

| Study | Findings | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Study 1 | Induced G2/M arrest and apoptosis | HeLa, Jurkat | Mitochondrial depolarization, caspase activation |

| Study 2 | Inhibited bacterial growth | Various strains | Antimicrobial action (specifics under investigation) |

Pharmacokinetics

The pharmacokinetic profile of BFMB remains under investigation. Factors such as solubility, stability under physiological conditions, and metabolic pathways are crucial for understanding its efficacy as a therapeutic agent. Initial data suggest that environmental conditions (e.g., pH, temperature) significantly influence its stability and reactivity.

Propiedades

IUPAC Name |

(4-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUMLKAJACJMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373672 | |

| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161581-93-7 | |

| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.